

# Histamine Dihydrochloride (CAS 56-92-8): A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Histamine dihydrochloride**, the stable salt form of histamine, is a pleiotropic molecule with a growing body of research supporting its therapeutic and diagnostic applications. While historically known for its role in allergic reactions, recent investigations have unveiled its potent immunomodulatory properties, leading to its exploration in oncology, particularly in the treatment of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core research applications of **histamine dihydrochloride**, detailing its mechanism of action, relevant clinical trial data, and experimental protocols.

## Core Research Applications Cancer Immunotherapy

**Histamine dihydrochloride** has emerged as a promising agent in cancer immunotherapy, primarily in combination with interleukin-2 (IL-2). Its main application is in the maintenance of remission for patients with AML.[1] It is also being investigated in other malignancies such as metastatic melanoma and chronic myelomonocytic leukemia (CMML).[2][3]

#### Mechanism of Action:

The anti-leukemic effects of **histamine dihydrochloride** are primarily attributed to its ability to counteract the immunosuppressive mechanisms within the tumor microenvironment.[1]



Myeloid-derived suppressor cells (MDSCs) and leukemic cells themselves produce reactive oxygen species (ROS) through the NADPH oxidase (NOX2) enzyme. These ROS inhibit the cytotoxic functions of crucial immune effector cells like Natural Killer (NK) cells and T cells, which are essential for eliminating residual cancer cells.

**Histamine dihydrochloride** acts as an agonist at histamine H2 receptors expressed on these myeloid cells. This interaction inhibits the activity of NOX2, thereby reducing the production of immunosuppressive ROS. By protecting NK and T cells from oxidative stress, **histamine dihydrochloride** enhances their ability to respond to immunostimulatory cytokines like IL-2, leading to a more effective anti-tumor immune response.[1]

Clinical Efficacy in Acute Myeloid Leukemia (AML):

The efficacy of **histamine dihydrochloride** (brand name Ceplene®) in combination with low-dose IL-2 for AML remission maintenance has been demonstrated in a pivotal Phase III clinical trial (NCT00003991).[4][5]

| Clinical Trial Data: NCT00003991 (AML in First Remission) |                                            |
|-----------------------------------------------------------|--------------------------------------------|
| Parameter                                                 | Histamine Dihydrochloride + IL-2           |
| Number of Patients                                        | 131                                        |
| Median Age (years)                                        | 56                                         |
| Leukemia-Free Survival (LFS) at 36 months                 | 40%[6]                                     |
| Median LFS (months)                                       | 15[1]                                      |
| Key Adverse Events (Grade 3/4)                            | Thrombocytopenia, Headache, Neutropenia[7] |

Clinical Efficacy in Metastatic Melanoma:

A Phase III study investigated the addition of **histamine dihydrochloride** to an IL-2 regimen in patients with advanced metastatic melanoma.[8]



| Clinical Trial Data: Metastatic Melanoma<br>(ITT-LM Population) |                                             |
|-----------------------------------------------------------------|---------------------------------------------|
| Parameter                                                       | Histamine Dihydrochloride + IL-2            |
| Overall Survival                                                | Significantly improved (P = .004)[8]        |
| Safety                                                          | Well-tolerated, comparable to IL-2 alone[8] |

Clinical Efficacy in Chronic Myelomonocytic Leukemia (CMML):

A Phase I/II clinical trial (NCT03040401) has been conducted to evaluate the safety and efficacy of **histamine dihydrochloride** and low-dose IL-2 in patients with CMML.[9][10]

| Clinical Trial Data: NCT03040401 (CMML) |                                       |
|-----------------------------------------|---------------------------------------|
| Study Phase                             | Phase I/II                            |
| Intervention                            | Histamine dihydrochloride and/or IL-2 |
| Status                                  | Recruiting[10]                        |

## Diagnostic Tool for Bronchial Hyperresponsiveness

**Histamine dihydrochloride** is utilized as a bronchoconstrictor agent in the histamine challenge test, a diagnostic procedure to assess airway hyperresponsiveness, a key feature of asthma.[11]

#### Mechanism of Action:

When inhaled, histamine acts on H1 receptors on airway smooth muscle cells, causing them to contract and leading to a narrowing of the airways (bronchoconstriction). Individuals with asthma exhibit an exaggerated response to lower concentrations of histamine compared to healthy individuals.

## **Experimental Protocols**



## AML Remission Maintenance Therapy (Based on NCT00003991)

Objective: To evaluate the efficacy of **histamine dihydrochloride** and IL-2 in prolonging leukemia-free survival in AML patients in remission.

#### Methodology:

- Patient Population: Adult patients with AML in their first complete remission.[12]
- Treatment Arms:
  - Arm I: Subcutaneous (SC) interleukin-2 followed by SC histamine dihydrochloride.[12]
  - Arm II: No further therapy (control).[12]
- · Dosing and Administration:
  - Interleukin-2 is administered subcutaneously.[12]
  - **Histamine dihydrochloride** (0.5 mg) is administered subcutaneously over 5-7 minutes, twice daily, on days 1-21 of each cycle.[4][12]
- Treatment Cycles: The treatment is repeated every 6 weeks for 3 courses, and then every 9 weeks for 7 courses.[12]
- Endpoint Assessment: Leukemia-free survival is monitored every 3 months for 2.5 years.[12]

## **Histamine Challenge Test for Asthma Diagnosis**

Objective: To assess airway hyperresponsiveness to histamine.

#### Methodology:

 Baseline Measurement: Perform baseline spirometry to measure the patient's forced expiratory volume in one second (FEV1).



- Nebulization: The patient inhales nebulized saline (control), followed by progressively increasing concentrations of histamine dihydrochloride.
- Spirometry Monitoring: After each histamine concentration, FEV1 is measured.
- Positive Test: A positive test is indicated by a 20% or greater fall in FEV1 from baseline at a specific histamine concentration.
- Termination: The test is terminated if a positive result is achieved or the maximum histamine concentration is administered without a significant drop in FEV1.
- Reversal: A bronchodilator is administered at the end of the test to reverse the bronchoconstriction.

## In Vitro Assessment of Histamine Dihydrochloride's Effect on ROS Production

Objective: To measure the impact of **histamine dihydrochloride** on reactive oxygen species production by myeloid cells.

#### Methodology:

- Cell Culture: Culture myeloid cell lines (e.g., HL-60) or primary myeloid cells.
- Cell Staining: Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescein diacetate DCFDA).
- Treatment: Incubate the cells with varying concentrations of **histamine dihydrochloride**.
- ROS Induction: Stimulate ROS production using a known inducer (e.g., phorbol 12-myristate 13-acetate PMA).
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence in histamine-treated cells compared to controls indicates inhibition of ROS production.[11]

## In Vitro NK Cell Cytotoxicity Assay



Objective: To determine the effect of **histamine dihydrochloride** on the cytotoxic activity of Natural Killer (NK) cells against cancer cells.

#### Methodology:

- · Cell Preparation:
  - Isolate NK cells from peripheral blood mononuclear cells (PBMCs).
  - Culture a target cancer cell line (e.g., K562) and label them with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
- Co-culture: Co-culture the labeled target cells with the NK cells at various effector-to-target ratios.
- Treatment: Include experimental groups where the co-culture is treated with:
  - IL-2 alone
  - Histamine dihydrochloride alone
  - IL-2 and histamine dihydrochloride in combination
- Incubation: Incubate the co-culture for a specified period (e.g., 4 hours).
- Cytotoxicity Measurement: Measure the release of the fluorescent dye or radioactive isotope from the lysed target cells. An increase in release in the histamine dihydrochloride and IL-2 treated group compared to controls indicates enhanced NK cell cytotoxicity.

## **Signaling Pathways**

Histamine exerts its diverse effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.

## **Histamine H1 Receptor (Gq-coupled)**

Activation of the H1 receptor, which is coupled to a Gq protein, initiates the phospholipase C (PLC) signaling cascade.[13] This leads to the generation of inositol trisphosphate (IP3) and



diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to the pro-inflammatory and allergic responses mediated by histamine.



Click to download full resolution via product page

H1 Receptor Gq Signaling Pathway

## **Histamine H2 Receptor (Gs-coupled)**

The H2 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions.[15] This pathway is notably involved in the regulation of gastric acid secretion and the immunomodulatory effects of histamine on myeloid cells.



Click to download full resolution via product page

H2 Receptor Gs Signaling Pathway

## **Histamine H3 Receptor (Gi-coupled)**

The H3 receptor is coupled to a Gi protein and its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[16] This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, providing negative feedback on histamine synthesis and release. It



also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[17]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. wam.go.jp [wam.go.jp]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Combined treatment with histamine dihydrochloride, interleukin-2 and interferon-alpha in patients with metastatic melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved leukemia-free survival after postconsolidation immunotherapy with histamine dihydrochloride and interleukin-2 in acute myeloid leukemia: results of a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]



- 6. ema.europa.eu [ema.europa.eu]
- 7. Spotlight on histamine dihydrochloride in acute myeloid leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results from a randomized phase III study comparing combined treatment with histamine dihydrochloride plus interleukin-2 versus interleukin-2 alone in patients with metastatic melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase I/II, Open-Label, Multicenter Study of the Safety, Efficacy and Immune Response of Histamine Dihydrochloride and Low-dose Interleukin-2 in Chronic Myelomonocytic Leukemia (CMML) - AdisInsight [adisinsight.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Histamine H1 receptor Wikipedia [en.wikipedia.org]
- 14. Histamine H2 receptor Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Histamine H3 receptor Wikipedia [en.wikipedia.org]
- 17. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Histamine Dihydrochloride (CAS 56-92-8): A Technical Guide to Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000528#histamine-dihydrochloride-cas-56-92-8-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com